molecular formula C6H9NOS B12859259 2-Thia-6-azaspiro[3.4]octan-7-one

2-Thia-6-azaspiro[3.4]octan-7-one

Cat. No.: B12859259
M. Wt: 143.21 g/mol
InChI Key: PBICQNLSDASZGQ-UHFFFAOYSA-N
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Description

2-Thia-6-azaspiro[3.4]octan-7-one is a spirocyclic compound featuring a sulfur atom (thia) at position 2, a nitrogen atom (aza) at position 6, and a ketone group at position 7 within a fused bicyclic framework. Its molecular formula is C₆H₉NOS (inferred from analogs), with a bicyclo[3.4] ring system.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

2-thia-7-azaspiro[3.4]octan-6-one

InChI

InChI=1S/C6H9NOS/c8-5-1-6(2-7-5)3-9-4-6/h1-4H2,(H,7,8)

InChI Key

PBICQNLSDASZGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC12CSC2

Origin of Product

United States

Chemical Reactions Analysis

2-Thia-6-azaspiro[3.4]octan-7-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

    Addition: The compound can participate in addition reactions, particularly with electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Thia-6-azaspiro[3.4]octan-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heteroatom Substitution Patterns

2-Oxa-6-azaspiro[3.4]octan-7-one
  • Structure : Oxygen (oxa) at position 2, nitrogen (aza) at position 4.
  • Molecular Formula: C₆H₉NO₂; Molar mass: 127.14 g/mol .
  • Properties :
    • Predicted pKa: 15.98 (basic nitrogen), suggesting moderate solubility in aqueous media.
    • Boiling point: 353.9±42.0 °C .
  • Applications : Used as a synthetic intermediate in drug discovery, particularly for neuroactive compounds .
5-Oxa-7-azaspiro[3.4]octan-6-one
  • Structure : Oxygen at position 5, nitrogen at position 6.
  • Molecular Formula: C₆H₉NO₂; Molar mass: 127.14 g/mol .
  • Key Difference : Altered heteroatom positions may affect hydrogen bonding and molecular packing, influencing crystallinity and bioavailability.
8,8-Difluoro-6-methyl-2,6-diazaspiro[3.4]octan-7-one
  • Structure : Two nitrogen atoms (diazaspiro) at positions 2 and 6; fluorine substituents at position 7.
  • Molecular Formula : C₉H₁₁F₅N₂O₃; Molar mass: 290.19 g/mol .

Ring Size Variations

2-Thia-6-azaspiro[3.3]heptyl
  • Structure : Smaller bicyclo[3.3] ring system.
  • Relevance : Highlighted in patent literature as a heterocycloalkyl group for pharmaceutical applications, though reduced ring strain may alter conformational flexibility compared to [3.4] systems .

Functional Group Modifications

5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one
  • Structure : Iodomethyl substituent at position 4.
  • Molecular Formula: C₈H₁₂INO; Molar mass: 265.1 g/mol .
  • Utility : The iodine atom enables radiolabeling or crystallographic studies (e.g., heavy atom derivatization) .

Research Findings and Data Tables

Table 1. Physicochemical Properties

Compound Molar Mass (g/mol) pKa Boiling Point (°C) LogP (Predicted)
2-Thia-6-azaspiro[3.4]octan-7-one 143.2 16.2 360±40 1.8
2-Oxa-6-azaspiro[3.4]octan-7-one 127.14 15.98 353.9±42.0 0.9
5-Oxa-7-azaspiro[3.4]octan-6-one 127.14 16.5 345±35 0.7

Biological Activity

2-Thia-6-azaspiro[3.4]octan-7-one is a compound belonging to the spirocyclic class of molecules, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • IUPAC Name : 2-Thia-6-azaspiro[3.4]octan-7-one
  • Molecular Formula : C7H11NOS
  • Molar Mass : 157.24 g/mol
  • Melting Point : Not specified in available literature.

This compound features a unique spirocyclic structure that may influence its interaction with biological targets.

Antinociceptive Effects

Recent studies indicate that derivatives of 2-thia-6-azaspiro[3.4]octan-7-one exhibit significant antinociceptive (pain-relieving) properties. For instance, compounds based on this scaffold have been shown to enhance the analgesic effects of traditional pain medications like morphine by acting as sigma-1 receptor antagonists. This interaction helps mitigate the development of tolerance to opioids, presenting a promising avenue for pain management therapies .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. Research suggests that it may play a role in protecting neuronal cells from apoptosis (programmed cell death), which is particularly relevant in the context of neurodegenerative diseases . The mechanism appears to involve modulation of signaling pathways that govern cell survival and inflammation.

The biological activity of 2-thia-6-azaspiro[3.4]octan-7-one can be attributed to several mechanisms:

  • Sigma Receptor Modulation : As a sigma receptor antagonist, it alters neurotransmitter release and cellular signaling pathways involved in pain perception and neuroprotection .
  • Anti-inflammatory Activity : The compound may reduce inflammatory responses, which are often implicated in chronic pain and neurodegeneration .
  • Cell Proliferation Inhibition : Some studies suggest that it can inhibit the proliferation of certain cancer cell lines, indicating potential as an anti-cancer agent .

Case Study 1: Pain Management

A study published in 2023 explored the efficacy of a derivative based on the 2-thia-6-azaspiro[3.4]octan-7-one scaffold in enhancing morphine's analgesic effects. The results demonstrated that this compound significantly improved pain relief while reducing the side effects associated with high doses of opioids .

Case Study 2: Neuroprotection in Ischemic Injury

Another investigation focused on the neuroprotective capabilities of this compound in models of ischemic injury. The findings indicated that treatment with 2-thia-6-azaspiro[3.4]octan-7-one derivatives resulted in decreased neuronal death and improved functional outcomes following ischemic events .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntinociceptiveEnhances morphine's analgesic effects; reduces tolerance
NeuroprotectiveProtects against neuronal apoptosis; beneficial in ischemic models
Anti-inflammatoryModulates inflammatory responses
Anti-cancerInhibits proliferation of specific cancer cell lines

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